molecular formula C20H19N5O2S B2828519 1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1226432-89-8

1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No. B2828519
CAS RN: 1226432-89-8
M. Wt: 393.47
InChI Key: ZXPJTTGEAORRRV-UHFFFAOYSA-N
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Description

This compound is a novel derivative that has been synthesized and evaluated for its potential biological activities . It contains a pyrazine-2-carbonyl group attached to a piperazine ring, which is further connected to a phenyl group. The compound is part of a series of derivatives that have been designed for their potential therapeutic properties .


Synthesis Analysis

The synthesis of this compound involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a pyrazine-2-carbonyl group attached to a piperazine ring . Further details about the specific reactions and conditions used in the synthesis process would require access to the original synthesis protocols.

Scientific Research Applications

Chemical Synthesis and Reactions

1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is involved in the synthesis of complex heterocyclic compounds. These compounds are synthesized via various reactions, including diazotization, coupling, and Michael addition reactions, to afford derivatives with potential biological activities. For example, the synthesis of heterocyclic compounds involving reactions with phenyl isothiocyanate and active halogen-containing compounds has been reported, leading to the formation of thiazole derivatives with antiviral activity against HSV1 and HAV-MBB (Attaby et al., 2006). Similarly, electrochemical syntheses based on the oxidation of related compounds in the presence of nucleophiles have been explored, yielding arylthiobenzazoles through Michael addition reactions (Amani & Nematollahi, 2012).

Pharmacological Activities

Compounds synthesized from this compound have been evaluated for various pharmacological activities. A notable example includes the synthesis of pyrazoles leading to the identification of a σ1 receptor antagonist clinical candidate for pain management, highlighting significant aqueous solubility and antinociceptive properties in mice models (Díaz et al., 2020). Another study focused on the synthesis of novel protoporphyrinogen oxidase inhibitors, showing excellent herbicidal activity and inhibition against the target enzyme, indicating potential agricultural applications (Li et al., 2008).

Future Directions

The future directions for this compound could involve further evaluation of its biological activities, optimization of its synthesis process, and exploration of its potential therapeutic applications. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

1-[4-[4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-14(26)15-2-4-16(5-3-15)24-8-10-25(11-9-24)20(27)18-13-28-19(23-18)17-12-21-6-7-22-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPJTTGEAORRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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